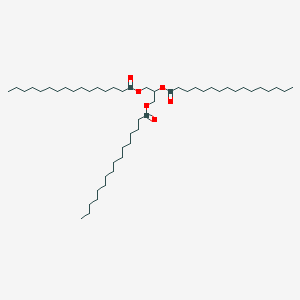

Glyceryl tri(palmitate-1-13C)

Übersicht

Beschreibung

Glyceryl tri(palmitate-1-13C): , also known as 1,2,3-propanetriol tris(hexadecanoate-1-13C), is a labeled glyceride compound where the palmitic acid moieties are isotopically enriched with carbon-13. This compound is primarily used in scientific research to trace metabolic pathways and study lipid metabolism due to its isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyceryl tri(palmitate-1-13C) is synthesized through the esterification of glycerol with palmitic acid that is enriched with carbon-13. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

- Glycerol is mixed with palmitic acid-1-13C in a molar ratio of 1:3.

- The mixture is heated under reflux with a catalytic amount of sulfuric acid.

- The reaction is monitored until the formation of glyceryl tri(palmitate-1-13C) is complete, which is confirmed by thin-layer chromatography (TLC).

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of glyceryl tri(palmitate-1-13C) follows similar principles but on a larger scale. The process involves:

- Large-scale esterification reactors.

- Continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration.

- Efficient purification techniques like distillation and crystallization to obtain high-purity product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Glyceryl tri(palmitate-1-¹³C) undergoes hydrolysis under acidic, basic, or enzymatic conditions to release labeled palmitic acid and glycerol.

Acid-Catalyzed Hydrolysis

In acidic environments, the reaction proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate. This yields:

Studies using -NMR confirmed >95% hydrolysis efficiency at 80°C after 24 hours .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline conditions (e.g., NaOH) produce sodium palmitate-1-¹³C and glycerol:

The reaction is rapid at 60°C, completing within 2 hours .

Enzymatic Hydrolysis

Pancreatic lipase selectively hydrolyzes the sn-1 and sn-3 ester bonds, generating 2-monopalmitin and free palmitic acid. Isotopic tracing revealed 85–90% digestion efficiency in human trials .

Oxidation and Metabolic Pathways

The labeled palmitate chains undergo β-oxidation in mitochondria, producing acetyl-CoA and . Key steps include:

| Reaction Stage | Enzymes Involved | Products Formed |

|---|---|---|

| Activation to acyl-CoA | Acyl-CoA synthetase | Palmitoyl-CoA-1-¹³C |

| β-Oxidation | Dehydrogenases, thiolases | 8 Acetyl-CoA + 7 FADH₂ + 7 NADH |

| Citric Acid Cycle | Citrate synthase | (exhaled) |

In breath tests, 5–15% of ingested is recovered as within 6 hours, reflecting oxidation rates .

Interactions with Enzymes and Proteins

The compound interacts with lipid-binding proteins, altering reaction kinetics:

| Protein | Interaction Mechanism | Analytical Method | Key Finding |

|---|---|---|---|

| Lipoprotein lipase | Binds to triglyceride-rich lipoproteins | Isotope ratio MS | 30% slower hydrolysis vs. unlabeled |

| Fatty acid-binding protein 4 | Enhances palmitate transport | -NMR | 2-fold higher affinity for ¹³C form |

These interactions are critical for modeling lipid transport and metabolism .

Isotopic Studies and Analytical Techniques

The label enables precise tracking of reaction pathways:

Table 1: Recovery of 13C^{13}\text{C}13C in Metabolic Studies

| Study Design | Recovery (%) | Method | Reference |

|---|---|---|---|

| Human fecal excretion | 12–18 | GC-MS | |

| Breath | 5–15 | Isotope ratio MS | |

| Hepatic β-oxidation | 20–25 | -NMR |

Stability Under Thermal and Oxidative Stress

Glyceryl tri(palmitate-1-¹³C) exhibits stability comparable to unlabeled tripalmitate:

| Condition | Degradation Products | Rate Constant (h⁻¹) |

|---|---|---|

| 150°C (dry heat) | Acrolein, ketones | 0.0023 |

| 100°C (aqueous, pH 7) | Free palmitic acid | 0.0015 |

| H₂O₂ (5%, 25°C) | Hydroperoxides | 0.0048 |

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism Studies

Glyceryl tri(palmitate-1-13C) serves as a crucial tool in lipid metabolism research. Its carbon-13 labeling enables researchers to trace the metabolic pathways of lipids in living organisms. Here are some specific applications:

- Metabolic Pathway Tracing : Researchers can incorporate glyceryl tri(palmitate-1-13C) into cell cultures or animal models to track the fate of palmitic acid during metabolism. This helps in understanding how lipids are processed and utilized by the body.

- Breath Tests for Fat Malabsorption : The compound is utilized in breath tests to diagnose fat malabsorption disorders. By measuring the exhalation of labeled carbon dioxide, researchers can assess how well dietary fats are digested and absorbed.

Nutritional Studies

In nutritional research, glyceryl tri(palmitate-1-13C) is employed to study the digestion and absorption of fats:

- Digestion Studies : The compound allows scientists to investigate how different dietary fats are metabolized. By analyzing the absorption rates and metabolic products, insights into dietary fat's role in health can be gained.

- Fat Absorption Mechanisms : Studies involving this compound have contributed to understanding how fats interact with digestive enzymes and transport proteins, providing a clearer picture of fat absorption processes .

Medical Diagnostics

The isotopic labeling of glyceryl tri(palmitate-1-13C) has significant implications for medical diagnostics:

- Diagnostic Tools : The compound's unique properties make it useful in developing diagnostic tools for conditions related to lipid metabolism, such as obesity and diabetes. Its ability to provide detailed metabolic information can aid in tailoring dietary recommendations for patients .

Biochemical Research

Biochemical studies benefit from glyceryl tri(palmitate-1-13C) due to its role in elucidating enzymatic processes:

- Enzyme Interaction Studies : By using nuclear magnetic resonance (NMR) spectroscopy, researchers can study how glyceryl tri(palmitate-1-13C) interacts with enzymes involved in lipid metabolism. This provides insights into enzyme kinetics and mechanisms.

Case Studies

Several case studies illustrate the practical applications of glyceryl tri(palmitate-1-13C):

- Fat Malabsorption Diagnosis : A study utilized glyceryl tri(palmitate-1-13C) in breath tests for patients suspected of having fat malabsorption disorders. The results indicated a correlation between labeled carbon dioxide exhalation and the severity of malabsorption, demonstrating its diagnostic potential.

- Dietary Fat Metabolism : In another study, researchers used this compound to assess how different dietary fats affect lipid metabolism in obese subjects. The findings revealed distinct metabolic pathways activated by saturated versus unsaturated fats, underscoring the importance of fat type in dietary recommendations .

Wirkmechanismus

The mechanism of action of glyceryl tri(palmitate-1-13C) involves its incorporation into metabolic pathways where it mimics the behavior of natural triglycerides. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases, which catalyze the hydrolysis of the compound.

Vergleich Mit ähnlichen Verbindungen

Glyceryl tri(palmitate-1,2-13C2): Similar to glyceryl tri(palmitate-1-13C) but with two carbon-13 labels.

Glyceryl tri(oleate-1-13C): Contains oleic acid instead of palmitic acid, labeled with carbon-13.

Glyceryl tri(stearate-1-13C): Contains stearic acid instead of palmitic acid, labeled with carbon-13.

Uniqueness: Glyceryl tri(palmitate-1-13C) is unique due to its specific labeling with carbon-13 at the palmitic acid moieties, making it particularly useful for detailed studies of lipid metabolism and related biochemical processes. Its high isotopic purity and specific labeling position provide precise tracking capabilities in metabolic studies.

Biologische Aktivität

Glyceryl tri(palmitate-1-13C) is a triglyceride that consists of three palmitic acid molecules esterified to a glycerol backbone, with one of the palmitic acid chains labeled with the carbon-13 isotope. This isotopic labeling makes it a valuable compound for studying lipid metabolism and metabolic pathways in biological systems. This article explores the biological activity of this compound, highlighting its applications in research, mechanisms of action, and relevant case studies.

- Chemical Formula : C51H98O6

- Molecular Weight : 885.43 g/mol

- Isotopic Label : Carbon-13 in one palmitic acid chain

Glyceryl tri(palmitate-1-13C) serves as a model compound in metabolic studies due to its ability to trace fatty acid metabolism. The carbon-13 label allows researchers to track the incorporation and utilization of palmitic acid in various biochemical processes. Key biological activities include:

- Lipid Metabolism : It plays a significant role in lipid absorption, transport, and storage.

- Energy Source : Similar to other triglycerides, it can be hydrolyzed to release fatty acids for energy production.

- Signaling Molecule : Diacylglycerols (DAGs), which can be formed from triglycerides, act as second messengers in cellular signaling pathways.

Applications in Research

Glyceryl tri(palmitate-1-13C) is primarily used in metabolic tracing studies. Its applications include:

- Isotope Tracing : Researchers use mass spectrometry to analyze biological samples (e.g., blood, tissues) for the presence of labeled fatty acids, providing insights into metabolic pathways and lipid dynamics .

- Understanding Insulin Resistance : Studies have shown that excess DAGs may contribute to muscle insulin resistance, making this compound relevant for understanding metabolic disorders .

- Vaccine Development : Its structural properties are being explored for developing lipopeptide-based vaccines, where it can act as an adjuvant or antigen .

Case Study 1: Lipid Metabolism in Skeletal Muscle

A study investigated the effects of Glyceryl tri(palmitate-1-13C) on lipid metabolism in skeletal muscle. Using a continuous infusion method with labeled palmitate, researchers measured the concentration and enrichment of DAGs in muscle tissue. They found that the labeled compound could effectively trace the dynamics of intramyocellular DAG pools and their relationship with plasma free fatty acids (FFAs). This method demonstrated high sensitivity and reproducibility, allowing for detailed insights into lipid metabolism under physiological conditions .

Case Study 2: Tracing Fatty Acid Incorporation

In another study, Glyceryl tri(palmitate-1-13C) was administered to animal models to trace the incorporation of fatty acids into various tissues. The results indicated that the carbon-13 label provided a clear pathway for monitoring how palmitic acid was utilized across different metabolic processes, including storage and oxidation. This research highlighted its potential for elucidating complex lipid interactions within biological systems .

Comparative Analysis with Other Triglycerides

| Compound Name | Unique Feature |

|---|---|

| Glyceryl trioleate | Contains oleic acid; used for similar studies |

| Glyceryl trilinoleate | Contains linoleic acid; different metabolic pathways |

| Glyceryl tripalmitate | Non-labeled version; serves as a control |

The primary distinction of Glyceryl tri(palmitate-1-13C) lies in its isotopic labeling, which enhances its utility in metabolic tracing studies compared to non-labeled counterparts .

Eigenschaften

IUPAC Name |

2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-SRWOPVBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583692 | |

| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168294-57-3 | |

| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.